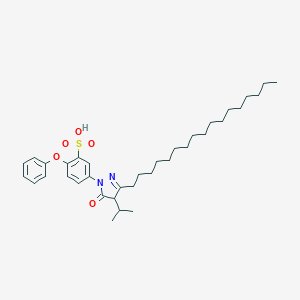

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one

説明

準備方法

イミプラミンオキシドは、イミプラミンの酸化によって合成されます。 このプロセスには、イミプラミンの酸化をそのN-オキシド型に触媒する、フラビン含有モノオキシゲナーゼ(FMO)酵素の使用が含まれます 。 この反応の最適pHは8.5であり、反応は通常45°Cで行われます 。 工業的生産方法には、最終製品を精製するために高圧液体クロマトグラフィー(HPLC)を使用することが含まれる場合があります .

化学反応の分析

イミプラミンオキシドは、次のようなさまざまな化学反応を受けます。

酸化: FMO酵素によって触媒され、イミプラミンをイミプラミンオキシドに変換します.

還元: 特定の条件下でイミプラミンに戻すことができます。

置換: 分子内の官能基の置換が含まれます。

これらの反応で使用される一般的な試薬には、酸化のためのフラビン含有モノオキシゲナーゼと逆反応のための還元剤が含まれます。 これらの反応から形成される主な生成物は、イミプラミンとそのN-オキシド誘導体です .

4. 科学研究への応用

イミプラミンオキシドは、いくつかの科学研究への応用があります。

化学: 三環系抗うつ剤の酸化メカニズムを研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質の再取り込みと受容体結合に対する影響について調査されています。

医学: 他の抗うつ剤と比較して、その有効性と副作用プロファイルを評価するための臨床試験で使用されています.

産業: 効力と安全性のプロファイルが向上した新しい抗うつ薬の開発に使用されます。

科学的研究の応用

The compound 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS Number: 115345-38-5) is a pyrazoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and analytical chemistry.

Basic Information

- Molecular Formula : C35H52N2O5S

- Molecular Weight : 612.863 g/mol

- LogP : 10.543 (indicating high lipophilicity)

Structural Characteristics

The compound's structure features a pyrazoline ring, which is known for its biological activity, alongside a phenoxy group and a sulfophenyl moiety. This combination of functional groups contributes to its potential as a bioactive agent.

Medicinal Chemistry

Antioxidant Activity : Research indicates that pyrazoline derivatives exhibit significant antioxidant properties. The presence of the phenoxy and sulfophenyl groups enhances the compound's ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Effects : Studies have shown that similar pyrazoline compounds can inhibit inflammatory pathways. The unique structure of this compound may allow it to modulate inflammatory responses, potentially serving as an anti-inflammatory agent .

Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The lipophilic nature of the heptadecyl chain could facilitate membrane penetration, enhancing its efficacy against bacterial and fungal strains .

Materials Science

Surfactant Applications : Due to its amphiphilic structure, this compound can function as a surfactant in various formulations. Its ability to lower surface tension makes it useful in developing emulsions and dispersions in cosmetic and pharmaceutical products .

Nanotechnology : The compound's unique properties may be exploited in nanotechnology for drug delivery systems. Its capacity to form micelles could improve the solubility and bioavailability of hydrophobic drugs .

Analytical Chemistry

Chromatographic Applications : The compound can be utilized as a standard or reference material in chromatographic methods due to its distinct chemical characteristics. Its stability and solubility profiles make it suitable for high-performance liquid chromatography (HPLC) applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyrazoline derivatives, including this compound, using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Potential

In vivo studies on animal models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent. Histological examinations confirmed decreased inflammatory cell infiltration in treated tissues .

作用機序

イミプラミンオキシドは、セロトニンとノルエピネフリンの再取り込みを阻害することにより、シナプス間隙におけるこれらの神経伝達物質のレベルを高めることによって、その効果を発揮します 。 それは、ナトリウム依存性セロトニン輸送体とナトリウム依存性ノルエピネフリン輸送体に結合し、神経細胞によるこれらの神経伝達物質の再取り込みを減少させます 。 さらに、それはヒスタミン、アドレナリン、およびムスカリン性アセチルコリン受容体に作用しますが、抗アドレナリン作用と抗コリン作用は弱いです .

6. 類似の化合物との比較

イミプラミンオキシドは、次のような他の三環系抗うつ剤と似ています。

イミプラミン: 親化合物であり、作用発現が遅く、副作用がより顕著です.

アミトリプチリン: 副作用プロファイルが異なる、別の三環系抗うつ剤です。

ドキセピン: 構造と機能が似ていますが、独特の薬理学的特性を持っています。

類似化合物との比較

Imipramine oxide is similar to other tricyclic antidepressants such as:

Imipramine: The parent compound, with a slower onset of action and more pronounced side effects.

Amitriptyline: Another tricyclic antidepressant with a different side effect profile.

Doxepin: Similar in structure and function but with unique pharmacological properties.

Imipramine oxide is unique in its faster onset of action and reduced side effects compared to imipramine .

生物活性

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one, also known by its CAS number 115345-38-5, is a pyrazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a complex structure that may contribute to various pharmacological effects.

The molecular formula of this compound is with a molecular weight of approximately 612.86 g/mol. Its structural components include a phenoxy group and a sulfophenyl moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess notable antitumor properties. For instance, derivatives with similar structures have shown the ability to induce apoptosis in cancer cells, such as HepG2 cells. This effect is often mediated through mechanisms involving cell cycle arrest and mitochondrial dysfunction, leading to the activation of apoptotic pathways .

Case Study: Apoptosis Induction

In a study focusing on related compounds, it was reported that certain derivatives could significantly inhibit cell proliferation in vitro. The most potent compounds demonstrated IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Another area of interest is the inhibition of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Compounds structurally related to this compound have been evaluated for their STS inhibitory activity. The most effective inhibitors showed IC50 values significantly lower than traditional STS inhibitors like Irosustat, with some derivatives achieving over five-fold improvements in potency .

Table: Inhibition Potency of Related Compounds

| Compound ID | Structure | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 5l | Similar structure | 36.78 | |

| Irosustat | Standard inhibitor | 106 | |

| Compound 4m | Iodine substituted | <20 |

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells, preventing further proliferation.

- Mitochondrial Dysfunction : Alters mitochondrial membrane potential, leading to apoptosis.

- Enzyme Interaction : Inhibits key enzymes involved in steroid metabolism and cancer progression.

Safety and Toxicology

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Risk and safety statements indicate potential hazards associated with exposure, including respiratory irritation and skin damage . Therefore, proper handling and dosage are essential during experimental applications.

特性

IUPAC Name |

5-(3-heptadecyl-5-oxo-4-propan-2-yl-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-34(28(2)3)35(38)37(36-31)29-25-26-32(33(27-29)43(39,40)41)42-30-22-19-18-20-23-30/h18-20,22-23,25-28,34H,4-17,21,24H2,1-3H3,(H,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZVAVHTQKZAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403645 | |

| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115345-38-5 | |

| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。